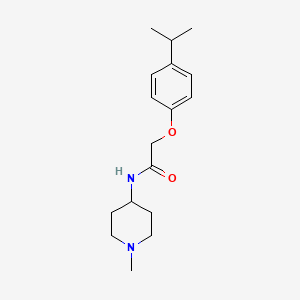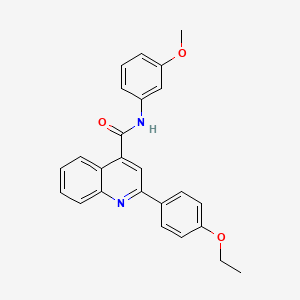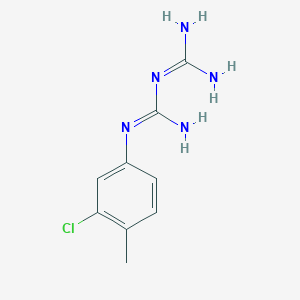![molecular formula C21H26N2O2 B4898387 N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide, also known as NPPB, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and mechanisms of action.
作用機序
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide exerts its effects on ion channels and transporters by binding to specific sites on the channel protein. The exact mechanism of action varies depending on the channel or transporter being targeted. For example, this compound inhibits CFTR channels by binding to a site on the channel protein that is involved in regulating channel gating. In contrast, this compound inhibits VRACs by binding to a site on the channel protein that is involved in regulating channel permeability.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by this compound can have a variety of biochemical and physiological effects. For example, the inhibition of CFTR channels can reduce fluid secretion in the airways and digestive tract, which may be beneficial in the treatment of diseases such as cystic fibrosis. The inhibition of VRACs can lead to changes in cell volume and ion homeostasis, which may be relevant to various physiological processes such as cell migration and proliferation.
実験室実験の利点と制限
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. In addition, this compound is highly specific for the channels and transporters it targets, which allows for precise control over experimental conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other ion channels or transporters, which could complicate data interpretation. In addition, the effects of this compound may be influenced by factors such as pH and membrane potential, which may need to be carefully controlled.
将来の方向性
There are several future directions for research on N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and specific analogs of this compound that can be used to further investigate the function of ion channels and transporters. Another area of interest is the use of this compound in the development of new therapeutic strategies for diseases such as cystic fibrosis and cancer. Finally, there is a need for further research on the physiological and pathological roles of ion channels and transporters that are targeted by this compound.
合成法
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide can be synthesized through a variety of methods. One common method involves the reaction of 4-(1-piperidinyl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide has been extensively used in scientific research as a tool to investigate the function of various ion channels and transporters. It has been shown to inhibit chloride channels, cystic fibrosis transmembrane conductance regulator (CFTR) channels, and volume-regulated anion channels (VRACs). This compound has also been used to study the role of these channels in various physiological processes, such as fluid secretion, cell volume regulation, and neuronal excitability.
特性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-15-25-20-8-6-7-17(16-20)21(24)22-18-9-11-19(12-10-18)23-13-4-3-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZPSGFHIZXGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)

![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
